2-(4,6-Dichloro-5-pyrimidyl)ethanol
Description
2-(4,6-Dichloro-5-pyrimidyl)ethanol is a chemical compound with the molecular formula C6H6Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an ethanol group at position 5. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRMFUGQGCCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681052 | |
| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-74-7 | |
| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-5-pyrimidyl)ethanol typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents in the presence of amides . The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through various techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloro-5-pyrimidyl)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles through aromatic nucleophilic substitution (SNAr) reactions.
Oxidation and Reduction: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
2-(4,6-Dichloro-5-pyrimidyl)ethanol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-5-pyrimidyl)ethanol involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit the replication of a broad range of viruses by preventing the assembly of viral proteins into new virions . This unique mechanism makes it a promising candidate for the development of new antiviral drugs.
Comparison with Similar Compounds
2-(4,6-Dichloro-5-pyrimidyl)ethanol can be compared with other similar compounds such as:
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: This compound has an aldehyde group instead of an ethanol group and exhibits different reactivity and applications.
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: This compound has an amino group and is used in the production of antiviral nucleotide derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-(4,6-Dichloro-5-pyrimidyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets. It acts as an electrophile that can form covalent bonds with nucleophiles, influencing biochemical pathways and cellular functions. The compound's structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various pharmacological effects.
Biological Activities
The following sections detail the compound's notable biological activities:
Antimicrobial Activity
Research has indicated that derivatives of chlorinated pyrimidines exhibit antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent.
Antinociceptive Effects
A study investigated the antinociceptive effects of compounds related to this compound. These compounds were found to act as selective κ-opioid receptor (KOR) agonists, demonstrating significant pain-relieving effects in animal models. This suggests potential therapeutic applications in pain management.
Immunomodulatory Effects
The compound has been shown to inhibit immune-activated nitric oxide (NO) production in vitro. A series of 5-substituted 2-amino-4,6-dichloropyrimidines were tested, revealing that these compounds suppressed NO production significantly at various concentrations, indicating their potential role in modulating immune responses .
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics. Studies suggest that the compound is relatively stable under physiological conditions but can degrade over time. Its distribution within biological systems is mediated by specific transporters and binding proteins.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated moderate activity against Mycobacterium tuberculosis at concentrations ranging from 10 to 50 µM.
- Case Study on Immunomodulation : Another study focused on the immunomodulatory effects of the compound revealed a dose-dependent inhibition of NO production in mouse peritoneal cells. The IC50 values varied among different analogs but indicated significant immunosuppressive potential at low concentrations .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Antinociceptive Activity | Immunomodulatory Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | High | Moderate | Yes |
| 3-Chloro-N,4-dimethylaniline hydrochloride | Moderate | Limited | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
